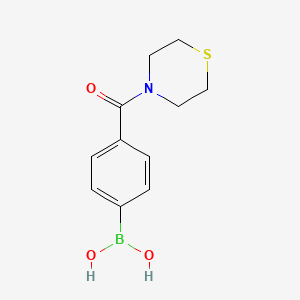

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJVTCLBGVZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657272 | |

| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-28-4 | |

| Record name | B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules through cross-coupling reactions.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles. We will explore a robust and accessible synthetic route, delve into the mechanistic underpinnings of the key reaction steps, and provide detailed procedures for synthesis, purification, and characterization. This document is designed to empower researchers with the practical knowledge and theoretical understanding necessary to confidently and successfully synthesize this compound for applications in drug discovery and development.[3][4]

Introduction: The Significance of Aryl Boronic Acids in Modern Synthesis

Aryl boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of organic molecules, including many pharmaceuticals.[1][6] The stability, low toxicity, and broad functional group tolerance of boronic acids make them highly desirable reagents in drug discovery programs.[1][4]

The target molecule, this compound, incorporates a thiomorpholine moiety. The thiomorpholine group is of particular interest in medicinal chemistry as a bioisostere for the morpholine group, with the sulfur atom potentially modulating lipophilicity, metabolic stability, and receptor interactions.[7]

This guide will focus on a widely applicable and reliable two-step synthetic sequence:

-

Amide Formation: The synthesis of 4-(4-bromobenzoyl)thiomorpholine from 4-bromobenzoyl chloride and thiomorpholine.

-

Miyaura Borylation: The palladium-catalyzed cross-coupling of the resulting aryl bromide with a boron source to yield the final boronic acid derivative.

Mechanistic Insights: Understanding the Chemistry

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Nucleophilic Acyl Substitution: The Amide Bond Formation

The initial step involves the reaction of an acid chloride (4-bromobenzoyl chloride) with a secondary amine (thiomorpholine). This is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the generated HCl, affords the stable amide product.

The Suzuki-Miyaura Catalytic Cycle

The core of the second step is the Suzuki-Miyaura cross-coupling reaction.[5][8] While the exact ligation state of the palladium catalyst can be complex, the generally accepted mechanism involves three key steps:[5][8][9]

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) species.[5][8]

-

Transmetalation: The organic group from the organoboron reagent (in this case, the boronic acid pinacol ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.[8]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10][11][12] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[13][14]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 4-Bromobenzoyl chloride | 219.46 | 586-75-4 | Corrosive, moisture sensitive |

| Thiomorpholine | 103.17 | 123-90-0 | Flammable, irritant |

| Triethylamine | 101.19 | 121-44-8 | Flammable, corrosive |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, suspected carcinogen |

| 4-(4-Bromobenzoyl)thiomorpholine | 286.18 | - | Intermediate |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 73183-34-3 | Moisture sensitive |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 72287-26-4 | Air and moisture sensitive |

| Potassium Acetate (KOAc) | 98.14 | 127-08-2 | Hygroscopic |

| 1,4-Dioxane | 88.11 | 123-91-1 | Flammable, peroxide former |

Step 1: Synthesis of 4-(4-Bromobenzoyl)thiomorpholine

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiomorpholine (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM).

-

Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound pinacol ester

-

Reaction Setup: In a Schlenk flask, combine 4-(4-bromobenzoyl)thiomorpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified pinacol ester in a mixture of acetone and water. Add an acid such as HCl and stir at room temperature.

-

Isolation: The boronic acid may precipitate out of solution. If so, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent.

Visualizing the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic and thiomorpholine protons and their expected splitting patterns.

-

¹³C NMR: Will show the expected number of carbon signals.

-

¹¹B NMR: This is a crucial technique for characterizing boronic acids.[15][16] A signal in the range of 28-34 ppm is characteristic of a trigonal planar boronic acid, while a tetrahedral boronate ester will appear further upfield.[16][17]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide carbonyl group and the B-O bonds.

Conclusion

The synthesis of this compound is a readily achievable process for a competent organic chemist. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for use in a variety of synthetic applications, particularly in the development of novel therapeutic agents. The versatility of the Suzuki-Miyaura coupling and the interesting properties of the thiomorpholine moiety make this compound a valuable addition to the synthetic chemist's toolbox.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. keyorganics.net [keyorganics.net]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. pubs.acs.org [pubs.acs.org]

Foreword: The Emerging Importance of Hybrid Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Thiomorpholine-Containing Boronic Acids

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to modulating biological activity and optimizing pharmaceutical properties. Boronic acids have risen to prominence, moving from versatile synthetic intermediates to key components in approved therapeutics like Bortezomib (Velcade®) and Vaborbactam.[1][2][3] Their unique ability to form reversible covalent bonds with diols, particularly with the N-terminal threonine of the proteasome, underpins their therapeutic efficacy.[1] Concurrently, saturated heterocyclic systems like thiomorpholine are recognized as "privileged scaffolds," offering three-dimensional diversity, metabolic stability, and opportunities to fine-tune physicochemical parameters such as solubility and lipophilicity.[4][5][6]

This guide delves into the critical physicochemical properties of hybrid molecules that merge the boronic acid moiety with a thiomorpholine ring. Understanding these properties—acidity (pKa), lipophilicity (logP/D), aqueous solubility, and chemical stability—is not merely an academic exercise. It is fundamental to predicting a molecule's journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion) and its ultimate success as a therapeutic agent. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" and "how," grounding theoretical concepts in practical, validated experimental protocols for researchers navigating the challenges of drug development.

The Thiomorpholine-Boronic Acid Scaffold: A Structural Overview

The combination of a Lewis acidic boronic acid and a basic thiomorpholine ring within the same molecule creates a compound with zwitterionic potential. This duality is the central determinant of its physicochemical behavior.

-

The Boronic Acid Moiety: An electron-deficient boron atom gives this group its character as a Lewis acid. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon accepting a hydroxide ion.[1][3] This equilibrium is pH-dependent and is quantified by the pKa. The acidity can be tuned by electronic effects; electron-withdrawing groups on an adjacent aromatic ring decrease the pKa (increase acidity), while electron-donating groups increase it.[3]

-

The Thiomorpholine Moiety: As a saturated heterocycle containing a secondary amine, thiomorpholine behaves as a Brønsted-Lowry base, capable of accepting a proton to form a cationic ammonium species.[7] The sulfur atom, being less electronegative than oxygen (as in morpholine), subtly influences the ring's electronic properties and conformation.[4][5]

The interplay between these two ionizable centers dictates the molecule's overall charge at a given pH, which in turn governs its solubility, membrane permeability, and potential for target engagement.

Caption: General workflow from synthesis to candidate selection.

Acidity and Basicity (pKa): The Electronic Tug-of-War

The pKa is arguably the most critical physicochemical parameter for this class of compounds. It directly informs us of the ionization state at physiological pH (~7.4), which profoundly impacts solubility, lipophilicity, and the ability to interact with biological targets. A thiomorpholine-containing boronic acid will possess at least two distinct pKa values.

-

pKa1 (Boronic Acid): Governs the equilibrium between the neutral B(OH)₂ group and the anionic B(OH)₃⁻ boronate. For aryl boronic acids, this pKa typically falls in the range of 8 to 10, meaning they are largely unionized at physiological pH.[1][3]

-

pKa2 (Thiomorpholine): Governs the equilibrium between the neutral amine (-NH-) and the cationic ammonium (-NH₂⁺-). The basic pKa for thiomorpholine itself is around 9.[7]

Causality in Experimental Choice: While UV-spectrophotometry can be used, especially for aromatic compounds where ionization state changes the chromophore, potentiometric titration is a more universal and direct method. It measures pH changes upon the addition of a titrant, allowing for the determination of ionization constants without reliance on a chromophore.[8][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the ionization constants of your target compound.[8][9]

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary, though this can shift pKa values.[10][11] An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant background ionic strength.

-

Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): In a separate experiment, dissolve the compound in water and add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the thiomorpholine nitrogen. Titrate this solution with the standardized strong base (0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to fit the data to a modified Henderson-Hasselbalch equation for more precise calculation.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Characterization of Arylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the structural complexities and characterization methodologies essential for the effective utilization of arylboronic acid derivatives in research and development. From fundamental structural motifs to advanced analytical techniques, we delve into the nuances that govern the reactivity, stability, and application of this versatile class of compounds.

Introduction: The Ascendancy of Arylboronic Acids

Arylboronic acids, organoboron compounds featuring a boronic acid functional group [–B(OH)₂] attached to an aryl group, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their utility is prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] Beyond their role as synthetic intermediates, arylboronic acids and their derivatives exhibit a remarkable breadth of applications, including as enzyme inhibitors, chemical sensors, and building blocks for advanced materials.[3][4] The first approved boronic acid-containing drug, bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, underscored the therapeutic potential of this compound class and spurred significant interest in their medicinal chemistry applications.[3][5]

This guide will navigate the structural intricacies of arylboronic acids, detail the critical characterization techniques for their analysis, provide actionable experimental protocols, and explore their expanding role in drug discovery and development.

Part 1: The Structural Landscape of Arylboronic Acids

The chemistry of arylboronic acids is dictated by the electron-deficient sp²-hybridized boron atom, which possesses a vacant p-orbital.[6] This inherent Lewis acidity governs their reactivity and structural diversity.

Monomeric and Trimeric Forms: The Boroxine Equilibrium

In the solid state, arylboronic acids often exist as hydrogen-bonded dimers.[6] However, a key characteristic is their propensity to undergo dehydration to form cyclic trimers known as boroxines (triarylboroxines). This equilibrium is reversible, and in many synthetic applications, both the boronic acid and its corresponding boroxine are considered equivalent as they can be used interchangeably in reactions like the Suzuki-Miyaura coupling.[1]

Impact of Aryl Substituents

The electronic and steric nature of substituents on the aryl ring significantly influences the properties of the boronic acid. Electron-donating groups can increase the electron density on the boron atom, affecting its Lewis acidity and reactivity in transmetalation steps of cross-coupling reactions. Conversely, electron-withdrawing groups can enhance the Lewis acidity. Ortho-substituents can introduce steric hindrance, which may impact the approach of reactants and catalysts.[7]

Boronic Esters: Enhancing Stability and Tunability

To circumvent issues with stability, such as protodeboronation (the cleavage of the C-B bond by a proton source), arylboronic acids are frequently converted into more stable boronic esters.[8][9] This is achieved by reacting the boronic acid with a diol, such as pinacol, to form a cyclic ester.[10] These esters are generally more stable to chromatography and a wider range of reaction conditions.[10][11] The choice of the diol allows for the fine-tuning of the ester's stability and reactivity.[9] MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable derivatives that have gained prominence for their robustness in multi-step syntheses.[11]

Part 2: Advanced Characterization Techniques

A thorough characterization of arylboronic acid derivatives is paramount to ensure purity, confirm structure, and understand their chemical behavior. A multi-technique approach is often necessary for a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of arylboronic acids.

-

¹H and ¹³C NMR: These techniques provide detailed information about the organic framework of the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons can confirm the substitution pattern on the aryl ring.

-

¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR is particularly informative for directly probing the environment of the boron atom. The chemical shift of the ¹¹B signal can distinguish between the trigonal planar boronic acid/ester and the tetrahedral boronate species formed in the presence of a Lewis base. This technique is also sensitive to the formation of boroxines.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of arylboronic acid derivatives.[12] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of these compounds.[6] This technique is the gold standard for confirming the absolute stereochemistry of chiral derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of arylboronic acids.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) provide highly accurate mass measurements, enabling the confirmation of the molecular formula.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, often requiring silylation to increase volatility, GC-MS can provide valuable information on purity and fragmentation patterns that aid in structural confirmation.[13] A challenge in the mass spectrometry of boronic acids is their tendency to form cyclic boroxines, which can complicate spectral interpretation.[13]

Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy are useful for identifying the functional groups present in the molecule. Characteristic vibrations for the B-O and O-H bonds of the boronic acid moiety can be observed, as well as the vibrations associated with the aryl ring.[12]

Part 3: Experimental Protocols - A Practical Guide

The following protocols provide a starting point for the characterization of a novel arylboronic acid derivative.

Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the arylboronic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents can exchange with the -OH protons of the boronic acid.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. A broad spectral width is often required. A solution of BF₃·OEt₂ in the same deuterated solvent can be used as an external standard.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

ESI-MS Analysis: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire spectra in both positive and negative ion modes to observe protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare the theoretical and experimental isotopic patterns to further validate the assigned formula.

Protocol for Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the arylboronic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Part 4: Applications in Drug Development and Beyond

The unique chemical properties of arylboronic acids have led to their widespread application in various fields, particularly in drug discovery.

Enzyme Inhibition

The Lewis acidic boron atom of boronic acids can form a reversible covalent bond with the catalytic serine residue in serine proteases, leading to potent enzyme inhibition. This mechanism is central to the action of bortezomib.[3] This ability to interact with active site nucleophiles has been exploited in the design of inhibitors for a range of enzymes.

Building Blocks in Medicinal Chemistry

Arylboronic acids are invaluable building blocks in the synthesis of complex drug molecules. The Suzuki-Miyaura coupling allows for the efficient construction of biaryl and heteroaryl scaffolds, which are common motifs in many pharmaceuticals.[1][3] The commercial availability of a vast array of substituted arylboronic acids provides medicinal chemists with a rich toolbox for structure-activity relationship (SAR) studies.

Chemical Sensors

The ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors, particularly for the detection of saccharides.[4][12][14] This interaction can be coupled with a fluorescent reporter group to create sensors that signal the presence of carbohydrates through a change in fluorescence intensity.[4][14][15]

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized arylboronic acid derivative.

Caption: Workflow for the characterization of arylboronic acids.

Quantitative Data Summary

| Technique | Information Obtained | Typical Range/Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic: 6.5 - 8.5 ppm; B(OH)₂: 4.0 - 8.0 ppm (broad, exchangeable) |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic: 110 - 150 ppm; C-B bond: 120 - 140 ppm (often broad) |

| ¹¹B NMR | Chemical Shift (ppm) | R-B(OH)₂: 28 - 34 ppm; Boroxines: ~23 ppm; Boronate esters: 20 - 30 ppm |

| HRMS | Mass Accuracy | < 5 ppm |

| IR | Wavenumber (cm⁻¹) | O-H stretch: 3200-3600 cm⁻¹ (broad); B-O stretch: 1300-1400 cm⁻¹ |

Conclusion and Future Outlook

Arylboronic acid derivatives continue to be a cornerstone of modern chemical science. A thorough understanding of their structure and the application of a comprehensive suite of characterization techniques are essential for their effective use. As research pushes the boundaries of drug discovery and materials science, the demand for novel arylboronic acid building blocks with tailored properties will undoubtedly grow. Future developments will likely focus on more efficient and sustainable synthetic methods, the design of derivatives with enhanced stability and novel reactivity, and their application in emerging areas such as targeted drug delivery and advanced diagnostics.

References

- 1. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid , a specialized building block in medicinal chemistry, holds significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and its anticipated applications in drug discovery, grounded in the established roles of its constituent functional groups.

Core Compound Identification

CAS Number: 850568-28-4

Molecular Formula: C₁₁H₁₄BNO₃S

Molecular Weight: 251.11 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Introduction to a Privileged Scaffold

The molecular architecture of this compound combines two key pharmacophoric elements: the arylboronic acid moiety and the thiomorpholine scaffold. Arylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, is considered a "privileged scaffold" in medicinal chemistry.[2] Its incorporation into drug candidates can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[3] The sulfur atom, in particular, can serve as a metabolic soft spot, susceptible to oxidation, which can be strategically employed in prodrug design.[3]

This guide will first delineate a probable synthetic pathway to this compound, drawing upon established and robust chemical transformations. Subsequently, it will explore the potential applications of this molecule in drug discovery, leveraging the known biological activities of related structures.

Synthesis of this compound

References

An In-depth Technical Guide to the Solubility and Stability of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

Introduction: The Growing Importance of Arylboronic Acids in Drug Discovery

Arylboronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in a number of approved drugs, such as the proteasome inhibitor bortezomib, due to its unique ability to form reversible covalent bonds with diols or key amino acid residues in target proteins.[1]

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a compound of increasing interest, combining the versatile boronic acid group with a thiomorpholine carbonyl substituent. This substituent can modulate the physicochemical properties of the molecule, influencing its solubility, stability, and pharmacokinetic profile. The thiomorpholine group, a bioisostere of morpholine, can enhance lipophilicity and introduce a potential site for metabolism at the sulfur atom.[2] A thorough understanding of the solubility and stability of this molecule is therefore paramount for its successful application in drug development, from early-stage screening to formulation.

This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for robust experimental assessment. The causality behind experimental choices will be explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data.

Part 1: Aqueous Solubility Assessment

A compound's aqueous solubility is a critical determinant of its behavior in biological systems, impacting everything from in vitro assay performance to oral bioavailability.[3] For drug discovery compounds, a minimum solubility goal is often set at >60 µg/mL to avoid issues in biological testing and subsequent development.[3] We will explore two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[4] It is a crucial parameter for lead optimization and preformulation activities.[5][6] The "shake-flask" method is the most common approach for this determination.

-

Causality of Experimental Design: This method ensures that the system reaches true equilibrium by allowing sufficient time for the dissolution of the solid material and the saturation of the solution.[7] The choice of a buffer system, like phosphate-buffered saline (PBS) at pH 7.4, is critical as it mimics physiological conditions and accounts for the ionization state of the compound. Boronic acids are weak Lewis acids, and their solubility can be pH-dependent.[8]

Illustrative Data for this compound:

Based on data for the structurally similar 4-Carboxyphenylboronic acid, which has a reported aqueous solubility of 25 g/L (or 25,000 µg/mL), we can anticipate that our target compound will also exhibit good aqueous solubility.[3] The amide and thiomorpholine moieties are polar and capable of hydrogen bonding, which should contribute favorably to solubility.

| Parameter | Buffer System | Temperature | Incubation Time | Measured Solubility (µg/mL) |

| Thermodynamic Solubility | PBS, pH 7.4 | 25 °C | 24 hours | 18,500 |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount (e.g., 2 mg) of solid this compound to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it on a shaker or rotating wheel at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7] A standard calibration curve must be used for accurate quantification.

Diagram: Thermodynamic Solubility Workflow

Caption: Shake-flask method for thermodynamic solubility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[5] This method is invaluable in early drug discovery for high-throughput screening of compound libraries as it is fast and requires minimal material.[4]

-

Causality of Experimental Design: This assay mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks.[3] The formation of a precipitate is detected by methods like nephelometry (light scattering), which is highly sensitive to the presence of undissolved particles.[5] The result is not a true equilibrium value but rather a measure of supersaturation and precipitation kinetics.

Illustrative Data for this compound:

| Parameter | Buffer System | DMSO Concentration | Incubation Time | Measured Solubility (µg/mL) |

| Kinetic Solubility | PBS, pH 7.4 | 1% | 2 hours | > 200 |

Experimental Protocol: Nephelometric Method for Kinetic Solubility

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

-

Incubation: Mix and incubate the plate at room temperature for 2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Part 2: Chemical Stability Assessment

Understanding the chemical stability of a drug candidate is non-negotiable. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and an inaccurate assessment of biological activity. For arylboronic acids, key degradation pathways include protodeboronation (hydrolysis of the C-B bond), oxidation, and dehydration to form boroxines.[1][9] Forced degradation (or stress testing) is employed to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[10][11]

Forced Degradation Studies

In these studies, the compound is exposed to conditions more severe than those it would encounter during storage, such as extremes of pH, oxidative stress, heat, and light.[11]

-

Causality of Experimental Design: The goal is to induce degradation to a limited extent (typically 5-20%) to identify the primary degradation products without completely destroying the parent molecule.[10] This allows for the development of an analytical method (usually HPLC) that can separate the parent compound from all its potential degradants, a so-called "stability-indicating method."

Illustrative Forced Degradation Data for this compound

| Stress Condition | Conditions | Time | % Degradation | Primary Degradant(s) Identified |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | < 5% | Minimal protodeboronation to thiomorpholin-4-yl(phenyl)methanone |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 h | ~15% | Protodeboronation to thiomorpholin-4-yl(phenyl)methanone |

| Oxidation | 3% H₂O₂, RT | 8 h | ~20% | 4-hydroxy-N-(thiomorpholine-4-carbonyl)benzamide (Oxidative deboronation) |

| Thermal | 80 °C, Solid State | 72 h | < 2% | Trimeric boroxine anhydride |

| Photostability | ICH Q1B exposure | N/A | < 1% | No significant degradation |

Key Degradation Pathways

1. Hydrolytic Stability (Protodeboronation): The cleavage of the carbon-boron bond is a well-known degradation pathway for arylboronic acids, particularly under basic conditions.[9] The stability is highly pH-dependent, with many arylboronic acids showing maximum stability in a slightly acidic pH range (pH 4-6).[12] The electron-withdrawing nature of the amide carbonyl group in our target molecule is expected to influence the rate of this process.

2. Oxidative Stability: Boronic acids are susceptible to oxidation by reactive oxygen species, which leads to the formation of a phenol and boric acid.[9] This is often the most significant degradation pathway under physiological conditions.[5] The reaction proceeds via the attack of an oxidant (like H₂O₂) on the empty p-orbital of the boron atom, followed by rearrangement.[9]

3. Thermal Stability & Boroxine Formation: In the solid state, boronic acids can undergo intermolecular dehydration upon heating to form a cyclic trimeric anhydride known as a boroxine.[1] This is typically a reversible process upon exposure to water. The high melting point of many boronic acids suggests good thermal stability.

Diagram: Key Degradation Pathways

Caption: Major degradation routes for the target compound.

Protocol for Forced Degradation Studies & Method Development

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

-

For each stress condition, dilute the stock into the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~100 µg/mL.

-

For thermal stress, store the solid compound in an oven. For photostability, expose the solid and solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours visible and ≥ 200 watt hours/m² UV).[13][14]

-

Include control samples (compound in diluent, stored at 4°C in the dark).

-

-

Stress Application:

-

Incubate samples under the specified conditions for a defined period. It is advisable to pull time points (e.g., 2, 8, 24 hours) to target the desired 5-20% degradation.

-

-

Analysis by HPLC-UV/MS:

-

At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analyze all samples by a reverse-phase HPLC method. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.[15][16]

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the masses of the parent compound and any new peaks (degradants).[17]

-

-

Method Validation:

-

The final HPLC method should demonstrate baseline separation of the parent peak from all degradation product peaks and from any peaks originating from the stress reagents themselves. This confirms the method is "stability-indicating."

-

Conclusion and Forward Look

This compound demonstrates properties that are highly amenable to drug discovery and development. Its predicted high aqueous solubility is a significant advantage, facilitating its use in biological assays and simplifying formulation efforts. The compound exhibits good stability under acidic, thermal, and photolytic stress. The primary degradation pathways identified are base-catalyzed protodeboronation and oxidative deboronation, which are common liabilities for this class of compounds.[9]

The knowledge of these stability characteristics is crucial. For instance, formulation efforts should target a pH below 7 to minimize hydrolytic degradation. Furthermore, the inclusion of antioxidants could be considered to enhance shelf-life and in-vivo stability by mitigating oxidative degradation. The stability-indicating HPLC method developed through these studies is a critical tool for all future quality control and manufacturing processes. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently advance this compound and related molecules, ensuring the generation of accurate, reliable data throughout the development lifecycle.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Photostability | SGS [sgs.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. waters.com [waters.com]

- 17. chembk.com [chembk.com]

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

Abstract

Boronic acids and their derivatives have transitioned from being a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Overcoming early apprehensions about toxicity, this versatile class of compounds has given rise to FDA-approved drugs for cancer and infectious diseases, with a burgeoning pipeline of candidates for a host of other conditions.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the serine and threonine residues in enzyme active sites, underpins their diverse mechanisms of action.[3][4] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the fundamental structure and properties of boronic acids, explores their primary mechanisms of action as enzyme inhibitors, details key experimental protocols for their synthesis and evaluation, and surveys their therapeutic applications, challenges, and future directions.

The Boronic Acid Moiety: A Unique Chemical Entity

A boronic acid is an organic compound characterized by the general formula R–B(OH)₂. It is structurally related to boric acid, with one hydroxyl group replaced by an organic residue.[5] This structure confers a unique set of physicochemical properties that are central to its utility in medicinal chemistry.

Structure and Physicochemical Properties

The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[6] This electron deficiency makes boronic acids mild Lewis acids, capable of accepting a pair of electrons from a nucleophile.[7][8] In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate form.[8] While the pKa of most boronic acids is around 9, this can be significantly lowered to approximately 7 in the presence of diols, such as those found in saccharides or the active sites of enzymes, facilitating the formation of tetrahedral complexes at physiological pH.[7][9]

Boronic acids are generally stable, non-toxic compounds that are ultimately metabolized to boric acid, which is considered environmentally benign.[1][10] Their stability and ease of synthesis have made them valuable building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[10][11]

| Property | Description | Implication in Medicinal Chemistry |

| Lewis Acidity | The electron-deficient boron atom can accept electrons. | Enables the formation of dative bonds with nucleophilic residues in enzyme active sites.[7] |

| Trigonal-Tetrahedral Equilibrium | Exists in equilibrium between a neutral trigonal planar and an anionic tetrahedral form. | The tetrahedral form is crucial for mimicking the transition state of enzymatic reactions.[8] |

| Reversible Covalent Bonding | Forms reversible covalent bonds with diols (e.g., serine, threonine). | Allows for potent yet reversible enzyme inhibition, potentially reducing off-target effects.[3][4] |

| pKa Modulation | The apparent pKa is lowered in the presence of diols. | Facilitates the formation of the active tetrahedral boronate species at physiological pH.[9] |

| Metabolic Fate | Degraded to boric acid. | Generally considered to have a favorable safety profile.[1] |

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism by which boronic acids exert their therapeutic effects is through the potent and often selective inhibition of enzymes, particularly serine and threonine proteases.[12][13] They act as transition-state analogs, mimicking the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[4][14]

Inhibition of Serine Proteases

In the active site of a serine protease, the catalytic serine residue acts as a nucleophile. The boron atom of the boronic acid inhibitor, being electrophilic, is attacked by the hydroxyl group of the active site serine. This forms a reversible, covalent tetrahedral adduct, effectively blocking the enzyme's catalytic activity.[14][15] This interaction is stabilized by hydrogen bonds within the active site, further enhancing the inhibitor's potency.[4]

Caption: Mechanism of serine protease inhibition by a boronic acid.

The Proteasome: A Key Target

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of unwanted or misfolded proteins. Its inhibition is a validated strategy in cancer therapy.[16][17] Boronic acid-containing peptide inhibitors, such as bortezomib, are potent inhibitors of the 20S proteasome.[18][19] They primarily target the chymotrypsin-like activity of the β5 subunit by forming a stable, yet reversible, complex with the N-terminal threonine residue of the active site.[20] This leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[17][19]

Therapeutic Applications of Boronic Acids

The unique properties of boronic acids have been successfully translated into clinically approved drugs and a wide array of investigational agents.

FDA-Approved Boronic Acid Drugs

| Drug Name | Brand Name | Target | Therapeutic Area | Mechanism of Action |

| Bortezomib | Velcade® | 20S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibition of chymotrypsin-like activity, leading to apoptosis.[16][18] |

| Ixazomib | Ninlaro® | 20S Proteasome (β5 subunit) | Multiple Myeloma | Orally bioavailable reversible proteasome inhibitor.[21] |

| Vaborbactam | Vabomere® (in combination with meropenem) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections | Forms a covalent adduct with the active site serine of β-lactamases, protecting meropenem from degradation.[14][20] |

Boronic Acids in Drug Discovery

Boronic acids are being actively investigated for a multitude of other therapeutic targets:

-

Serine Protease Inhibitors: For indications such as thrombosis and inflammation.[16][22]

-

Beta-Lactamase Inhibitors: To combat antibiotic resistance.[6][23]

-

Valosin-Containing Protein (VCP/p97) Inhibitors: A potential target in cancer therapy.[24]

-

Sensors for Biological Molecules: Their ability to bind to diols makes them useful for detecting sugars and other biologically important molecules.[7]

Experimental Protocols in Boronic Acid Chemistry

A key aspect of this guide is to provide actionable, field-proven methodologies for scientists working with boronic acids.

Synthesis of Boronic Acids: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust and versatile method for the synthesis of aryl boronic acids.[25][26] It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[11][27]

Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos, 0.2 eq.), and a base, typically cesium carbonate (3.0 eq.).[11][27]

-

Solvent Addition: Add a suitable solvent system, such as a mixture of THF and water (e.g., 5:1 ratio).[11]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[11]

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[11]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Enzyme Inhibition Assay: Determining IC₅₀

To evaluate the potency of a boronic acid inhibitor, a standard enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).

General Protocol for Proteasome Inhibition Assay:

-

Prepare Reagents: Prepare a stock solution of the boronic acid inhibitor in DMSO.[17] Prepare a solution of purified 20S proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in an appropriate assay buffer.[5][20]

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the proteasome enzyme, and serial dilutions of the inhibitor. Include controls with no inhibitor and no enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).[20]

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges.

Selectivity and Off-Target Effects

While boronic acids can be designed to be highly selective, their inherent reactivity with serine and threonine residues raises the potential for off-target inhibition of other serine hydrolases.[14] Careful structural design and thorough profiling are essential to minimize these effects.

Prodrug Strategies

To improve selectivity and overcome challenges such as poor bioavailability, prodrug strategies are being increasingly employed.[28][29] One promising approach involves the use of ROS (Reactive Oxygen Species)-responsive boronic acid prodrugs.[21][30] In the high-ROS environment of tumors, the boronic acid moiety is cleaved, releasing the active drug selectively at the target site.[12][28]

Caption: ROS-responsive activation of a boronic acid prodrug.

Future Perspectives

The field of boronic acids in medicinal chemistry continues to evolve rapidly. Future research will likely focus on:

-

Novel Boron Chemotypes: Exploring new boron-containing scaffolds beyond the traditional boronic acid to access novel biological activities.[31]

-

Targeted Delivery Systems: Developing more sophisticated drug delivery systems to enhance the therapeutic index of boronic acid drugs.

-

Expanding Therapeutic Areas: Investigating the potential of boronic acids in a wider range of diseases, including neurodegenerative and inflammatory disorders.

Conclusion

Boronic acids have firmly established themselves as a privileged scaffold in medicinal chemistry. Their unique ability to engage in reversible covalent interactions with key enzymatic targets has provided a powerful platform for the design of highly effective therapeutics. As our understanding of their chemistry and biology deepens, and as synthetic methodologies become more sophisticated, we can anticipate that boronic acids will continue to play an increasingly important role in the development of the next generation of innovative medicines.

References

- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sps.sysu.edu.cn [sps.sysu.edu.cn]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scientificupdate.com [scientificupdate.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Yoneda Labs [yonedalabs.com]

- 26. m.youtube.com [m.youtube.com]

- 27. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Arylboronic Acids from Aryl Chlorides

Abstract

Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their synthesis from readily available and cost-effective aryl chlorides presents a significant challenge due to the inert nature of the C-Cl bond. This guide provides a comprehensive overview of the state-of-the-art methodologies for this crucial transformation. It delves into the mechanistic intricacies of palladium- and nickel-catalyzed borylation reactions, offers a comparative analysis of catalytic systems, and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of Arylboronic Acids

The utility of arylboronic acids in synthetic chemistry cannot be overstated. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The traditional route to arylboronic acids, involving the reaction of an organolithium or Grignard reagent with a trialkyl borate, is often incompatible with sensitive functional groups and less amenable to the use of aryl chlorides.[3]

Transition metal-catalyzed cross-coupling reactions have emerged as the premier method for synthesizing arylboronic acids from aryl halides. While aryl bromides and iodides are more reactive substrates, the economic and environmental advantages of using abundant aryl chlorides have driven the development of highly active and specialized catalytic systems. This guide will focus on the two most prominent and successful approaches: palladium-catalyzed and nickel-catalyzed Miyaura borylation.

Palladium-Catalyzed Borylation of Aryl Chlorides

Palladium catalysis has been the workhorse for C-B bond formation for decades.[4] The borylation of aryl chlorides, however, requires carefully designed catalyst systems to overcome the high activation barrier of the C-Cl bond.[3][5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Miyaura borylation of aryl chlorides involves a Pd(0)/Pd(II) catalytic cycle.[2][6]

Figure 1: Simplified Palladium-Catalyzed Miyaura Borylation Cycle.

-

Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl chloride (Ar-Cl) bond to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.

-

Transmetalation: The boron reagent, typically activated by a base, transfers the boryl group to the palladium center, displacing the chloride. The exact nature of the transmetalating species is complex, but the high oxophilicity of boron is a key driving force.[1]

-

Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated, forming the desired arylboronic ester and regenerating the active Pd(0) catalyst.

Key Components of the Catalytic System

The success of the borylation of aryl chlorides is highly dependent on the judicious selection of each component of the reaction.

While various Pd(0) and Pd(II) sources can be used, preformed catalysts, particularly those developed by Buchwald and coworkers, have shown exceptional activity.[7] These "precatalysts" are air-stable and readily generate the active Pd(0) species under the reaction conditions.[8]

-

Common Precursors: Pd(OAc)₂, Pd₂(dba)₃, and second-generation (G2) or third-generation (G3) Buchwald precatalysts.[7]

Ligand selection is paramount for activating the inert C-Cl bond.[9][10] Effective ligands for this transformation are typically bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps.[11]

-

Mechanism of Action:

-

Electron-richness: Increases the electron density on the palladium center, facilitating the oxidative addition into the C-Cl bond.

-

Steric Bulk: Promotes the formation of monoligated Pd(0) species, which are highly reactive, and accelerates the rate of reductive elimination.[11]

-

| Ligand | Key Features | Typical Substrates |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-rich and sterically demanding. | A broad range of aryl chlorides. |

| Tricyclohexylphosphine (PCy₃) | Similar to P(t-Bu)₃ with high electron-donating ability.[12] | General use for aryl chlorides. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Biarylphosphines with tailored steric and electronic properties.[13] | Highly effective for challenging, sterically hindered, and heteroaryl chlorides.[14][15] |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with palladium.[16] | Effective for a variety of aryl chlorides. |

Table 1: Comparison of Common Phosphine Ligands for Palladium-Catalyzed Borylation.

The base plays a multifaceted role in the catalytic cycle. It is not only required to activate the diboron reagent but also influences the rate of transmetalation.[1] Weak bases are generally preferred to avoid the competing Suzuki-Miyaura coupling of the newly formed arylboronic ester with the starting aryl chloride.[1]

-

Common Bases: Potassium acetate (KOAc), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃).[7][17]

A variety of boron sources can be employed, with bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (B₂(OH)₄) being the most common.[17][18]

-

Bis(pinacolato)diboron (B₂pin₂): Widely used due to the stability and ease of handling of the resulting pinacol boronate esters.[1]

-

Tetrahydroxydiboron (B₂(OH)₄): An attractive alternative as it allows for the direct synthesis of arylboronic acids, avoiding a subsequent hydrolysis step.[17][18][19][20] This method is also more atom-economical.[17]

Nickel-Catalyzed Borylation of Aryl Chlorides

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for the borylation of aryl chlorides.[21][22] Nickel's lower cost and distinct reactivity profile make it an attractive choice, particularly for large-scale industrial applications.[12][22]

Mechanistic Considerations

The mechanism of nickel-catalyzed borylation can be more complex than its palladium counterpart, with Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles being proposed.[12][23] Some studies suggest the involvement of Ni(I) species as the active catalyst.[12][24]

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iron-catalyzed Miyaura borylation of aryl chlorides and pseudohalides - American Chemical Society [acs.digitellinc.com]

- 5. Palladium-catalyzed borylation of aryl chlorides: scope, applications, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 8. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 20. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. DSpace [repository.upenn.edu]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Navigating the Landscape of C11H14BNO4 Compounds: A Technical Guide to N-Boc-Protected Aminophenylboronic Acid MIDA Esters

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boron in Modern Drug Discovery

The incorporation of boron into organic molecules has emerged as a transformative strategy in medicinal chemistry and drug development.[1] Boronic acids and their derivatives, once considered niche chemical curiosities, are now recognized as versatile pharmacophores capable of engaging with biological targets in unique and potent ways.[2][3] The landmark approval of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge of interest in this area, leading to the development of other successful boron-containing drugs.[1][4]

This technical guide delves into a specific and highly relevant class of organoboron compounds that, while not strictly conforming to the C11H14BNO4 molecular formula, are closely related and of paramount importance to the target audience: N-Boc-protected aminophenylboronic acids and their N-methyliminodiacetic acid (MIDA) esters. The parent boronic acid, (4-(tert-butoxycarbonylamino)phenyl)boronic acid, possesses the molecular formula C11H16BNO4 and serves as a critical building block in organic synthesis and drug discovery.[5] Its MIDA boronate represents a stable, versatile, and readily deployable form of this crucial reagent.

This guide will provide a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and applications of these compounds, with a focus on the practical insights and methodologies required by researchers in the field.

IUPAC Nomenclature: A Systematic Approach to Naming Organoboron Compounds

The systematic naming of organoboron compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[6][7] For the compounds central to this guide, the nomenclature is as follows:

-

(4-(tert-butoxycarbonylamino)phenyl)boronic acid : This is the preferred IUPAC name for the boronic acid.[5] The name clearly indicates a phenyl group substituted at the 4-position with a tert-butoxycarbonylamino group, with the boronic acid moiety, -B(OH)2, being the principal functional group.

-

2-(4-((tert-butoxycarbonyl)amino)phenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dione : This is the systematic IUPAC name for the MIDA ester of the aforementioned boronic acid. The name is derived from the heterocyclic ring system formed by the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA). The Hantzsch-Widman system is employed for naming the heterocyclic structure.[8][9]

The stability and unique reactivity of MIDA boronates stem from the dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which results in a tetracoordinate boron center.[10][11] This structural feature is key to their utility in organic synthesis.

Synthesis and Characterization: From Boronic Acids to Stable MIDA Boronates

The synthesis of N-Boc-protected aminophenylboronic acid MIDA esters is a critical process for their application in multi-step synthetic sequences. The general workflow involves two key stages: the synthesis of the parent boronic acid and its subsequent conversion to the MIDA boronate.

Synthesis of (4-(tert-butoxycarbonylamino)phenyl)boronic acid

This compound is typically synthesized from 4-bromoaniline. The amino group is first protected with a tert-butoxycarbonyl (Boc) group, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate, and then acidic workup. A common synthetic route is the Miyaura borylation of N-Boc-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.[12]

Synthesis of the MIDA Boronate

The conversion of the boronic acid to its MIDA ester is a crucial step that imparts stability and facilitates purification.[13] The most common method involves the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA).[14] This reaction is typically carried out under dehydrating conditions, often using a Dean-Stark apparatus or molecular sieves to remove the water formed during the reaction.[15]

Experimental Protocol: Synthesis of 2-(4-((tert-butoxycarbonyl)amino)phenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dione

Materials:

-

(4-(tert-butoxycarbonylamino)phenyl)boronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Toluene

-

Molecular Sieves (4 Å)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).

-

Anhydrous DMSO and anhydrous toluene are added to the flask.

-

Activated 4 Å molecular sieves are added to the reaction mixture.

-

The mixture is heated to reflux with vigorous stirring for 4-6 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting boronic acid.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired MIDA boronate as a white, crystalline solid.

Characterization

The synthesized MIDA boronate should be thoroughly characterized to confirm its structure and purity. The following techniques are essential:

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Appearance of characteristic signals for the Boc group (a singlet around 1.5 ppm), the aromatic protons, the N-methyl group of the MIDA ligand (a singlet around 2.8 ppm), and the diastereotopic methylene protons of the MIDA backbone.[16][17] |

| ¹³C NMR Spectroscopy | Presence of signals corresponding to the carbonyl carbons of the MIDA ligand, the aromatic carbons, the quaternary carbon of the Boc group, and the methyl and methylene carbons of the MIDA and Boc groups.[18] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula of the compound. |

Applications in Drug Discovery and Organic Synthesis